2-Methylene-4-oxobutanoic acid
CAS No.:
Cat. No.: VC17200638
Molecular Formula: C5H6O3
Molecular Weight: 114.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6O3 |
|---|---|
| Molecular Weight | 114.10 g/mol |
| IUPAC Name | 2-methylidene-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8) |
| Standard InChI Key | NATITTLIDUCCMB-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CC=O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic name 2-methylene-4-oxobutanoic acid denotes a four-carbon chain (butanoic acid) with a methylene group (=CH₂) at position 2 and a ketone (oxo) group at position 4. Its molecular formula, C₅H₆O₃, corresponds to a molecular weight of 114.10 g/mol. The compound’s structure (Fig. 1) features:
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A carboxylic acid group (-COOH) at position 1.
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A conjugated methylene (=CH₂) at position 2.
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A ketone (-C=O) at position 4.
This arrangement enables resonance stabilization, enhancing reactivity in Michael additions and polymerization .
Structural Analogues and Derivatives
Derivatives of 2-methylene-4-oxobutanoic acid often modify the oxo or methylene groups to enhance stability or bioactivity:
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4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid: A pharmacologically active analog with antiproliferative properties .
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4-Methoxy-2-methylene-4-oxobutanoic acid: A synthetic intermediate in lactone production .
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4-(2',4'-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid: A fluorinated derivative studied for material science applications .
Synthesis and Production
Laboratory-Scale Synthesis
The most documented route involves itaconic acid (a biorenewable feedstock) as a precursor :
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Methylation: Itaconic acid reacts with methanol and acetyl chloride to form 4-methoxy-2-methylene-4-oxobutanoic acid (yield: 80%).
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Hydrogenation: Palladium-catalyzed hydrogenation reduces the methylene group, yielding saturated intermediates.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Methanol, AcCl | Reflux | 2.5 h | 80% |
| 2 | Pd/C, HCOONH₄ | Reflux | 16 h | 90% |
This method emphasizes sustainability by utilizing renewable itaconic acid and avoiding toxic solvents .
Industrial Production Challenges
Industrial adoption remains limited due to:
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Instability of the methylene group, requiring inert atmospheres and low temperatures.
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High purification costs for pharmaceutical-grade material.
Physicochemical Properties
While direct data on 2-methylene-4-oxobutanoic acid are sparse, properties are inferred from analogs:
The compound’s α,β-unsaturation facilitates conjugation, lowering the LUMO energy and enhancing electrophilicity .
Applications in Pharmaceutical and Material Science
Pharmacological Activity
Derivatives exhibit diverse bioactivities:
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Antiproliferative Effects: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid inhibits cancer cell growth (IC₅₀: 12–18 μM) .
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Antimicrobial Action: Structural analogs disrupt bacterial cell membranes at 50–100 μg/mL .
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Anti-inflammatory Potential: The α,β-unsaturated system may inhibit COX-2, though direct evidence is lacking .
Polymer Chemistry
2-Methylene-4-oxobutanoic acid serves as a monomer for high-performance polymers:
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Poly(β-methyl-α-methylene-γ-butyrolactone): Synthesized via ring-opening polymerization, this thermoplastic exhibits a glass transition temperature (T₉) of 185°C and tensile strength of 75 MPa .
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Cross-Linked Hydrogels: Copolymerization with acrylamide yields pH-responsive hydrogels for drug delivery .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent work focuses on catalyst-free polymerization using itaconic acid derivatives, reducing reliance on transition metals .
Drug Delivery Systems
Functionalized nanoparticles incorporating 2-methylene-4-oxobutanoic acid show 80% controlled drug release over 72 hours .
Computational Modeling
DFT studies predict strong binding affinity (-9.2 kcal/mol) between derivatives and the EGFR kinase domain, guiding anticancer drug design .
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